

Technical Guide: 2',6'-Difluoropropiophenone (CAS 85068-31-1)

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Compound of Interest

Compound Name: 2',6'-Difluoropropiophenone

Cat. No.: B1297544

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Difluoropropiophenone is a fluorinated organic compound that serves as a valuable building block in synthetic chemistry. Its chemical structure, featuring a difluorinated phenyl ring attached to a propanone moiety, makes it a key intermediate in the synthesis of various target molecules, particularly in the pharmaceutical and agrochemical industries. The presence of two fluorine atoms on the aromatic ring can significantly influence the physicochemical properties of the final products, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of **2',6'-Difluoropropiophenone**.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2',6'-Difluoropropiophenone** is presented in the table below.

Property	Value	Reference(s)
CAS Number	85068-31-1	[1]
Molecular Formula	C ₉ H ₈ F ₂ O	[1]
Molecular Weight	170.16 g/mol	[1]
Appearance	Colorless to light yellow liquid	[2]
Purity	≥97% (typical)	[3]
IUPAC Name	1-(2,6-difluorophenyl)propan-1-one	[1]
Synonyms	2',6'-Difluoropropiophenone	[1][2]

Synthesis of 2',6'-Difluoropropiophenone

Two primary synthetic routes are commonly employed for the preparation of **2',6'-Difluoropropiophenone**: Friedel-Crafts propionylation of 1,3-difluorobenzene and the Grignard reaction of a 2,6-difluorophenyl Grignard reagent with a propionylating agent.

Friedel-Crafts Propionylation of 1,3-Difluorobenzene

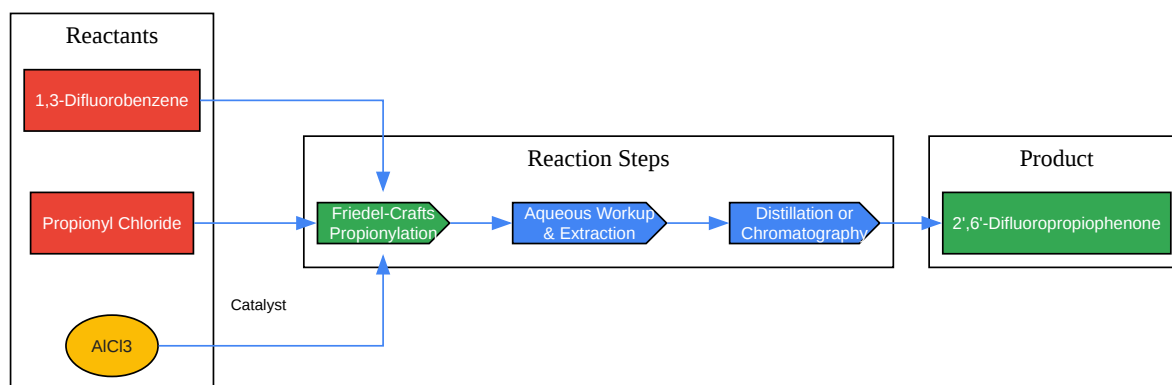
This method involves the electrophilic aromatic substitution of 1,3-difluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The fluorine atoms are deactivating groups, but they direct the incoming electrophile to the ortho and para positions. In the case of 1,3-difluorobenzene, the 2- and 6- positions are ortho to one fluorine and meta to the other, making them susceptible to acylation.

Experimental Protocol (Representative)

- Materials:
 - 1,3-Difluorobenzene
 - Propionyl chloride
 - Anhydrous aluminum chloride (AlCl₃)

- Dichloromethane (CH_2Cl_2) (anhydrous)
- Hydrochloric acid (HCl), concentrated
- Ice
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Procedure:
 - To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
 - Cool the suspension to 0 °C in an ice bath.
 - Slowly add propionyl chloride (1.0 eq) to the stirred suspension via the dropping funnel.
 - After the addition is complete, add 1,3-difluorobenzene (1.2 eq) dropwise, maintaining the temperature at 0 °C.
 - Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
 - Carefully quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
 - Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
 - Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford **2',6'-difluoropropiophenone**.



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Friedel-Crafts Synthesis Workflow

Grignard Reaction

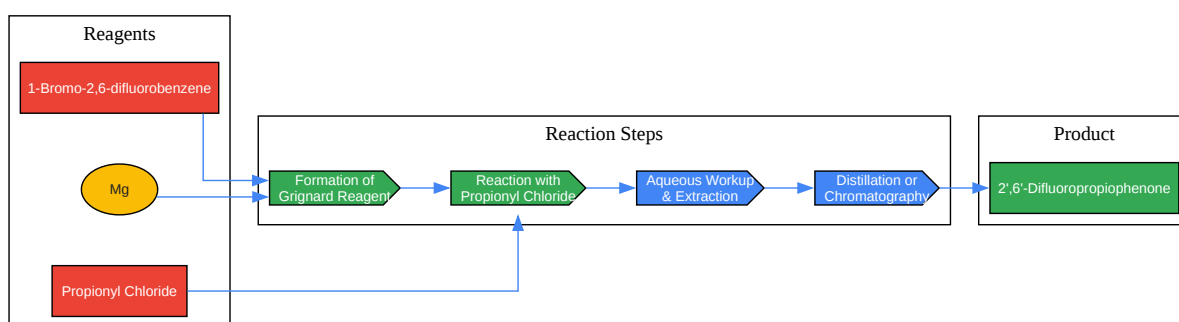
An alternative route involves the reaction of a Grignard reagent derived from a 2,6-difluorohalobenzene with a propionylating agent like propionyl chloride or propionic anhydride. This method is particularly useful when the Friedel-Crafts reaction is not feasible due to incompatible functional groups on the aromatic ring.

Experimental Protocol (Representative)

- Materials:
 - 1-Bromo-2,6-difluorobenzene
 - Magnesium turnings

- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Iodine (a small crystal for initiation)
- Propionyl chloride
- Saturated ammonium chloride solution (NH_4Cl)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)
- Procedure:
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 eq) and a small crystal of iodine.
 - Add a small amount of a solution of 1-bromo-2,6-difluorobenzene (1.0 eq) in anhydrous diethyl ether or THF via the dropping funnel to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
 - Once the reaction has started, add the remaining 1-bromo-2,6-difluorobenzene solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
 - Cool the Grignard solution to 0 °C in an ice bath.
 - Slowly add a solution of propionyl chloride (0.9 eq) in anhydrous diethyl ether or THF dropwise, maintaining the temperature below 5 °C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
 - Quench the reaction by slowly adding saturated ammonium chloride solution.

- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure.
- The crude product can be purified by vacuum distillation or column chromatography.



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Grignard Reaction Synthesis Workflow

Spectral Data (Predicted)

As experimental NMR data for **2',6'-Difluoropropiophenone** is not readily available in the public domain, predicted ^1H and ^{13}C NMR spectra are provided below for reference. These predictions are based on computational models and should be used as a guide for characterization.

Predicted ^1H NMR (400 MHz, CDCl_3):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.45	m	1H	H-4'
~6.95	t, J \approx 8.8 Hz	2H	H-3', H-5'
~2.95	q, J \approx 7.2 Hz	2H	-CH ₂ -
~1.20	t, J \approx 7.2 Hz	3H	-CH ₃

Predicted ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (ppm)	Assignment
~198.5	C=O
~162.0 (dd, J \approx 250, 8 Hz)	C-2', C-6'
~132.5 (t, J \approx 10 Hz)	C-4'
~115.0 (t, J \approx 20 Hz)	C-1'
~112.0 (dd, J \approx 20, 5 Hz)	C-3', C-5'
~36.0	-CH ₂ -
~8.5	-CH ₃

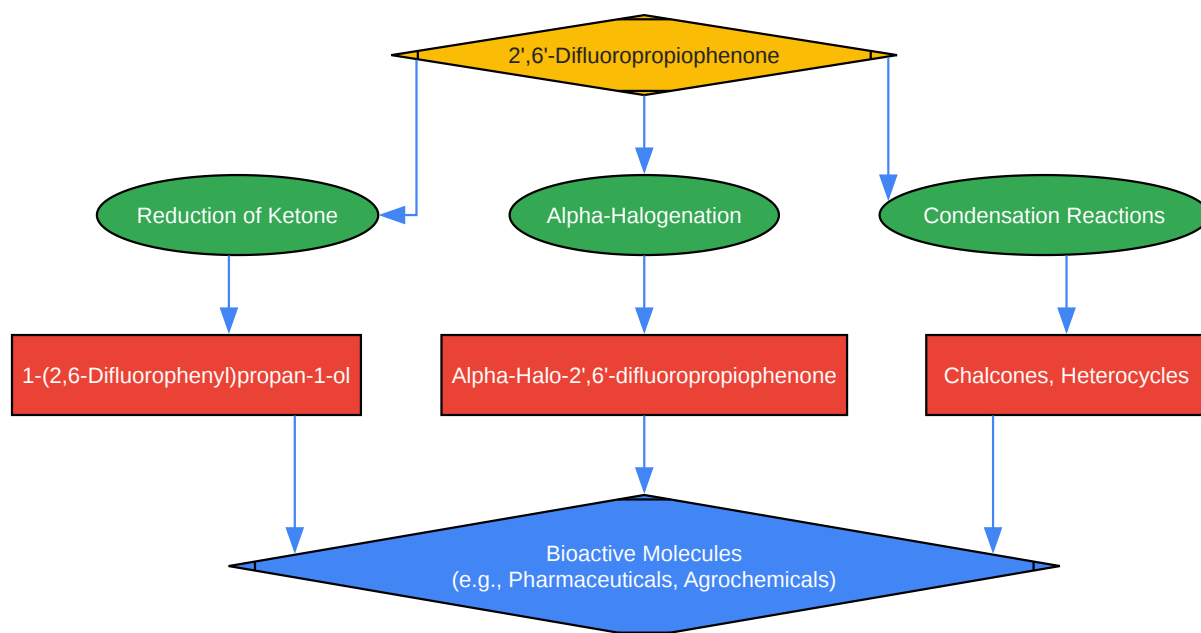
Applications in Drug Discovery and Development

2',6'-Difluoropropiophenone is a valuable intermediate in the synthesis of biologically active molecules. The 2,6-difluorophenyl moiety is a common structural motif in many drug candidates due to the ability of fluorine to enhance metabolic stability and binding affinity.

While specific examples of marketed drugs derived directly from **2',6'-difluoropropiophenone** are not widely documented, its structural analog, 2',6'-difluoroacetophenone, is a known intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic agents. For instance, related difluorophenyl ketones are precursors to pyrimidine derivatives that have shown potential as anti-HIV agents. The propiophenone derivative offers

an additional carbon atom, providing a different scaffold for further chemical modifications and the exploration of new chemical space in drug discovery programs.

The general synthetic utility of **2',6'-Difluoropropiophenone** is illustrated in the following logical diagram.



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Synthetic Utility of **2',6'-Difluoropropiophenone**

Safety Information

2',6'-Difluoropropiophenone should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2',6'-Difluoropropiophenone (CAS 85068-31-1) is a key synthetic intermediate with significant potential in the development of new chemical entities, particularly within the pharmaceutical

and agrochemical sectors. The synthetic routes outlined in this guide, along with the provided spectral data, offer a valuable resource for researchers and scientists working with this compound. Further exploration of its applications is likely to yield novel molecules with enhanced biological activity and improved physicochemical properties.

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References

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